molecular formula C8H6ClF2N B2657610 2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine CAS No. 1257072-82-4

2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine

Cat. No.: B2657610
CAS No.: 1257072-82-4
M. Wt: 189.59
InChI Key: ITAHYILOUDNKBW-UHFFFAOYSA-N
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Description

2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine is a chemical compound with the molecular formula C8H6ClF2N It is characterized by its unique structure, which includes a cyclopenta[b]pyridine ring system substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating and fluorinating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bonds in the cyclopenta[b]pyridine ring can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine involves its interaction with specific molecular targets. The chlorine and fluorine atoms may play a role in its reactivity and binding affinity to these targets. The pathways involved can include binding to enzymes or receptors, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
  • 2-Fluoro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine

Uniqueness

2-Chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

2-chloro-7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2N/c9-6-2-1-5-3-4-8(10,11)7(5)12-6/h1-2H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAHYILOUDNKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C1C=CC(=N2)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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